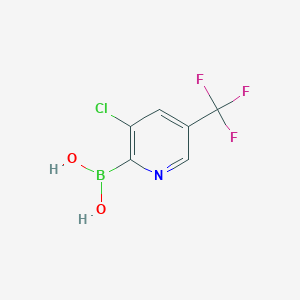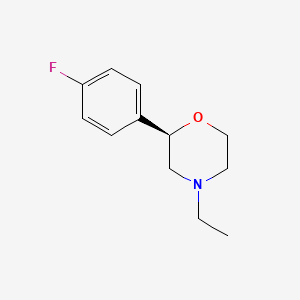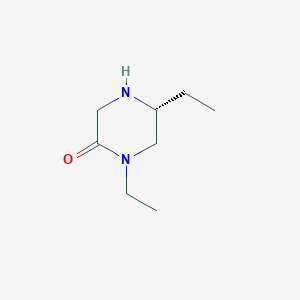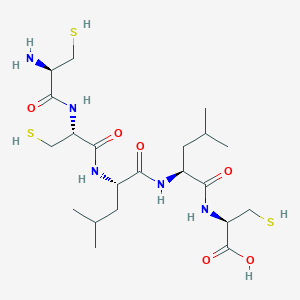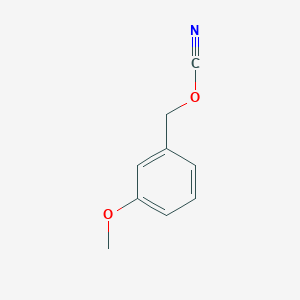![molecular formula C16H25NO3 B12631453 N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide CAS No. 920277-29-8](/img/structure/B12631453.png)
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Métodos De Preparación
The synthesis of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Análisis De Reacciones Químicas
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide can be compared with other benzamide derivatives, such as:
- N-[(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl]methyl)-3-(methylsulfonyl)benzamide
- N-[(2S)-1-[(3R)-3-amino-4-(2-fluorophenyl)butanoyl]pyrrolidin-2-yl}methyl)benzamide These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of hydroxyl and amide groups in this compound distinguishes it from these similar compounds and contributes to its specific applications and properties.
Propiedades
Número CAS |
920277-29-8 |
|---|---|
Fórmula molecular |
C16H25NO3 |
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-8-11-15(19)14(12-18)17-16(20)13-9-6-5-7-10-13/h5-7,9-10,14-15,18-19H,2-4,8,11-12H2,1H3,(H,17,20)/t14-,15+/m0/s1 |
Clave InChI |
WPMXQNFWJCIHFL-LSDHHAIUSA-N |
SMILES isomérico |
CCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
SMILES canónico |
CCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


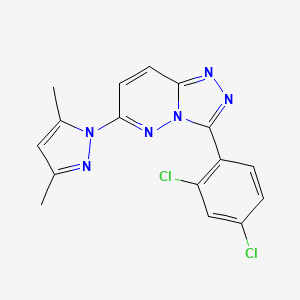
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)

![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)
